REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:17][CH3:18])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=1[CH3:16])[CH3:2]>C(OCC)(=O)C.[Ni]>[CH2:17]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[CH3:16])[CH3:18]
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Name
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diethyl[2-(2-methyl-4-nitrophenoxy)ethyl]amine
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Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CCOC1=C(C=C(C=C1)[N+](=O)[O-])C)CC
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0.55 g
|
Type
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catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated down in vacuo
|
Reaction Time |
36 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N(CCOC1=C(C=C(C=C1)N)C)CC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |